2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride
Description
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine hydrochloride is a chiral cyclopropane-containing ethanamine derivative. Cyclopropane rings are known to enhance metabolic stability and influence receptor binding due to their rigid, strained structure .
Properties
IUPAC Name |
2-[(1S,2R)-2-ethylcyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-6-5-7(6)3-4-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHDKYJTNRYCK-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Induced Cyclization of γ-Chloro Amino Nitriles
This approach, inspired by the synthesis of coronamic acid derivatives, involves the diastereoselective cyclization of γ-chloro amino nitriles. For example, treatment of (3R)-4-chloro-2-(benzylideneamino)-3-ethylbutanenitrile with a strong base (e.g., KOtBu) induces intramolecular nucleophilic displacement, forming the cyclopropane ring. Molecular mechanics calculations suggest that bulky N-protecting groups (e.g., benzophenone imine) enhance diastereoselectivity by favoring transition states that minimize steric clash. Typical yields range from 60–75%, with diastereomeric excess (d.e.) values exceeding 85% under optimized conditions.
Stereochemical Control
Asymmetric Induction via Chiral Auxiliaries
The (1S,2R) configuration can be achieved using chiral pool starting materials. For example, (2R)-2-ethyl-1-butanol ([α]ᴅ = -6.3° in ethanol) serves as a chiral building block. Swern oxidation converts this alcohol to the corresponding aldehyde, which undergoes Strecker synthesis with TMSCN and a benzylideneamine to form a diastereomerically enriched α-aminonitrile.
Enzymatic Resolution
Lipase-mediated kinetic resolution has been successfully applied to similar cyclopropane amines. Hydrolysis of racemic acetylated precursors using lipase PS (from Pseudomonas cepacia) in pH 7.2 phosphate buffer achieves enantiomeric excess (e.e.) values >90% when reactions are halted at 69% conversion. This method offers scalability but requires careful monitoring to prevent over-hydrolysis.
Hydrochloride Salt Formation
The final step involves protonation of the free amine with hydrochloric acid. Industrial-scale processes typically employ continuous flow reactors to mix gaseous HCl with an ethanolic solution of the amine, achieving near-quantitative conversion. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| HCl Concentration | 5–6 M in H₂O | Prevents oversaturation |
| Stirring Rate | 500–700 rpm | Ensures homogeneity |
Industrial-Scale Considerations
Large-scale production faces challenges in stereochemical fidelity and cost efficiency. Continuous flow cyclopropanation systems using immobilized catalysts (e.g., silica-supported Rh catalysts) reduce metal leaching and improve turnover numbers (TON > 10⁴). Purification via simulated moving bed (SMB) chromatography resolves diastereomers with >99% purity, albeit at elevated operational costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | d.e./e.e. (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Base-Induced Cyclization | 65–75 | 85–92 | High | $$$ |
| Enzymatic Resolution | 40–50 | 90–95 | Moderate | $$$$ |
| Reductive Amination | 55–65 | 75–80 | Low | $$ |
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and substituted cyclopropylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the specific molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Ethanamine Derivatives
(a) [(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine Hydrochloride (CAS 1808843-59-5)
- Structure : Features a methyl-phenyl-substituted cyclopropane attached to a methanamine backbone.
- Key Differences : The target compound has an ethyl group on the cyclopropane (vs. methyl-phenyl), which may alter lipophilicity and steric interactions .
- Applications : Used in R&D for exploring chiral amine pharmacology, though specific targets are unspecified .
(b) (1R,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride (CAS 158414-44-9)
Substituted Ethanamine Derivatives
(a) 2-(2-Chlorophenyl)ethanamine Hydrochloride (CAS 18970-81-5)
- Structure : Aryl-substituted ethanamine with a chlorophenyl group.
- Safety: Limited toxicological data; precautionary measures include avoiding inhalation .
(b) 2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)
Pharmacologically Active Analogs
(a) SR 59104A and SR 59119A (Beta3-Adrenoceptor Agonists)
- Structure : Complex ethanamine derivatives with hydroxy-chlorophenyl and tetrahydronaphthalenyl groups.
- Key Differences: These agonists target beta3-adrenoceptors, whereas the rigid cyclopropane in the target compound may favor interactions with enzymes or receptors requiring precise stereochemistry (e.g., HSP90) .
- Activity: Demonstrated inhibition of human colonic motility via beta3-adrenoceptor activation .
(b) Tryptamine Hydrochloride Derivatives (Compounds 1–3 in )
- Structure : Indole-substituted ethanamines with nitro or alkyl groups.
- Key Differences : The indole ring enables hydrogen bonding with HSP90 residues (e.g., GLU527, TYR604), while the ethylcyclopropyl group in the target compound may engage in hydrophobic interactions .
- Activity : Anti-plasmodial and HSP90 homodimerization inhibition .
Comparative Data Table
Key Findings and Implications
- Structural Rigidity : The ethylcyclopropyl group in the target compound likely enhances metabolic stability compared to flexible alkyl or aryl substituents .
- Pharmacological Potential: Analogous compounds (e.g., SR series, tryptamine derivatives) suggest possible applications in enzyme inhibition or receptor modulation, though specific targets require validation.
- Safety Considerations: Limited toxicological data for cyclopropane-containing ethanamines necessitate further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
